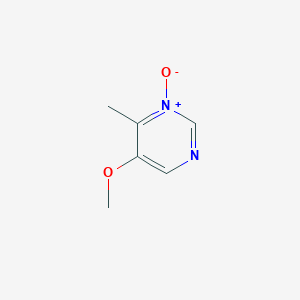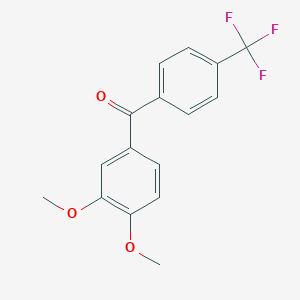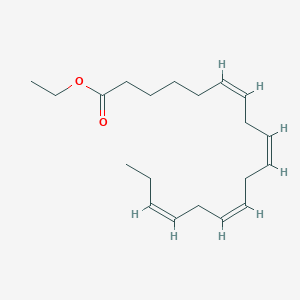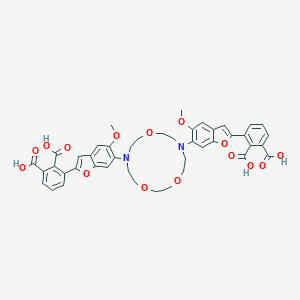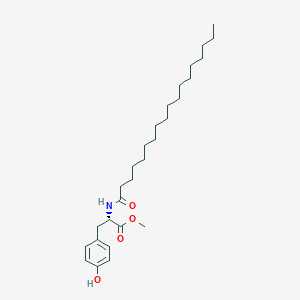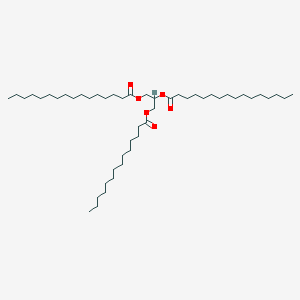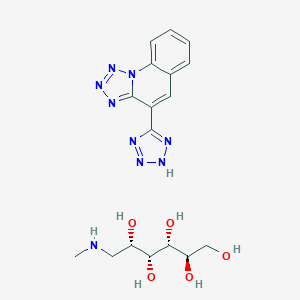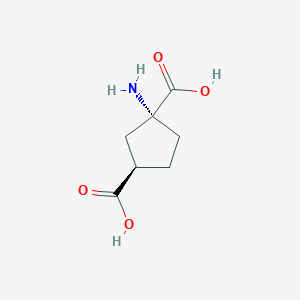
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . Its molecular weight is 209.2 g/mol .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-furoyl)proline . The InChI code is1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) . The compound has a formal charge of -1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.2 g/mol . It has a topological polar surface area of 73.6 Ų and a complexity of 273 . The compound is a powder that can be stored at room temperature .Applications De Recherche Scientifique
- Application : “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . This compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the design of new molecules often starts by studying the binding conformation of existing compounds .
- Results or Outcomes : This drug has been shown to inhibit the growth of L1210 cells and to be cytotoxic . In general, the pyrrolidine class of compounds has been found to have a wide range of bioactive properties .
- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used as scaffolds in the synthesis of other complex organic compounds .
- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application : The methods of application or experimental procedures were not detailed in the sources. However, the design of new molecules often starts by studying the binding conformation of existing compounds .
- Results or Outcomes : Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Methods of Application : The design of the new molecules started by studying the binding conformation of bicyclic sulfonamide .
- Results or Outcomes : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Scientific Field: Pharmacology
Scientific Field: Drug Discovery
- Application : Pyrrolidine derivatives, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, have been studied as potential treatments for autoimmune diseases . Specifically, they have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide .
- Results or Outcomes : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used in the synthesis of other complex organic compounds . They are used as scaffolds in the synthesis of other complex organic compounds .
- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .
Scientific Field: Autoimmune Diseases
Scientific Field: Synthetic Chemistry
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHSTWTJLFRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

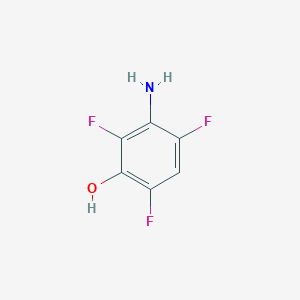
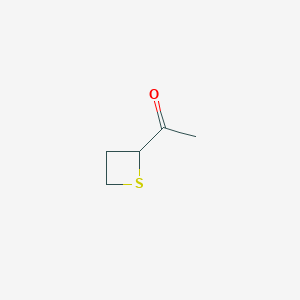
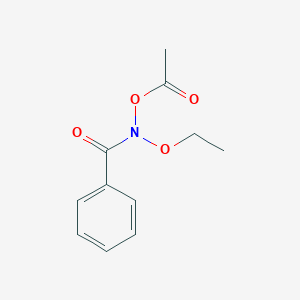
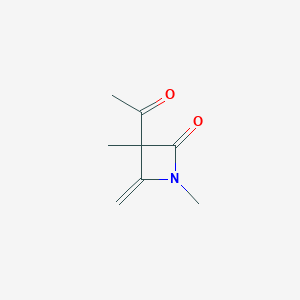
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
